(E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile
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Overview
Description
(E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile is an organic compound that features a sulfonyl group, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve:
Starting Materials: 4-chlorobenzene sulfonyl chloride, 3-pyridinecarboxaldehyde, and malononitrile.
Reaction Steps:
Reaction Conditions: These reactions might require specific solvents (e.g., dichloromethane), catalysts (e.g., triethylamine), and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile would depend on its specific application. For instance, if it is used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-bromophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile
- (E)-2-(4-fluorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile
Uniqueness
The uniqueness of (E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-12-3-5-13(6-4-12)20(18,19)14(9-16)8-11-2-1-7-17-10-11/h1-8,10H/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSPJQGEGCOQBW-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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